
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile
Overview
Description
This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and steric bulk from the diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRAM 39 involves the reaction of 2-chlorobenzyl chloride with benzophenone in the presence of a base such as sodium hydride . The reaction typically takes place in an aprotic solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for TRAM 39 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: TRAM 39 primarily undergoes substitution reactions due to the presence of the chlorine atom and the nitrile group . These reactions can be facilitated by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: such as or can react with TRAM 39 in the presence of a base.
Solvents: like or are commonly used.
Reaction temperatures: typically range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile.
Major Products: The major products of these substitution reactions are typically derivatives of TRAM 39 where the chlorine atom has been replaced by the nucleophile .
Scientific Research Applications
Chemistry: TRAM 39 is used to study the properties and functions of intermediate-conductance calcium-activated potassium channels. It helps in understanding the role of these channels in various chemical processes.
Biology: In biological research, TRAM 39 is used to investigate the physiological and pathological roles of potassium channels in cells. It is particularly useful in studying the regulation of cellular excitability and ion transport .
Medicine: By blocking specific potassium channels, it helps researchers understand the underlying mechanisms of these conditions .
Industry: While its primary use is in research, TRAM 39 could potentially be used in the development of new therapeutic agents targeting potassium channels.
Mechanism of Action
TRAM 39 exerts its effects by selectively blocking intermediate-conductance calcium-activated potassium channels. This inhibition occurs through the binding of TRAM 39 to the channel, preventing the flow of potassium ions. This action affects the membrane potential and cellular excitability, which is crucial in various physiological processes .
Comparison with Similar Compounds
The following compounds share structural motifs with 2-chloro-alpha,alpha-diphenylbenzeneacetonitrile, enabling comparative analysis of their properties and applications:
2.1. alpha-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
- Structure : Features a 1,3-dioxolane ring and an ethyl group attached to the acetonitrile core, with a 4-chlorophenyl substituent.
- Molecular Formula: C₁₃H₁₄ClNO₂ (MW: 251.71) .
- Key Differences :
- The dioxolane ring enhances solubility in polar solvents compared to the purely aromatic diphenyl system.
- The ethyl group introduces steric effects that may reduce reactivity in nucleophilic substitutions.
2.2. 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile
- Structure: Contains dual chloro substituents (on separate phenyl rings) and an amino group at the 4-position of one phenyl ring.
- Molecular Formula : C₁₅H₁₂Cl₂N₂ (MW: 295.18) .
- Dual chloro substituents may amplify electron-withdrawing effects, altering reactivity in electrophilic aromatic substitutions.
- Applications : Likely used in agrochemicals (e.g., herbicides or insecticides) due to structural similarities to pesticidal nitriles .
2.3. 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile
- Structure: Combines a benzonitrile core with a 2-chlorophenyl-substituted ethylamino group.
- Molecular Formula : C₁₅H₁₃ClN₂ (MW: 256.73) .
- Applications : Likely a pharmaceutical intermediate, given its amine functionality and structural resemblance to bioactive molecules .
2.4. 2-(4-Chlorophenyl)-3-oxo-butyronitrile
- Structure : Features a ketone group adjacent to the nitrile, with a 4-chlorophenyl substituent.
- Molecular Formula: C₁₀H₈ClNO (MW: 193.63) .
- Key Differences :
- The ketone group increases electrophilicity, making the compound more reactive in condensation reactions.
- Smaller molecular size compared to diphenylacetonitriles may improve diffusion through biological membranes.
- Applications: Potential use in synthetic organic chemistry as a building block for heterocycles .
Research Implications
- Steric Effects : The diphenyl groups in this compound likely hinder interactions with enzyme active sites compared to smaller analogs like 2-(4-chlorophenyl)-3-oxo-butyronitrile .
- Electron-Withdrawing Groups: Chlorine and nitrile substituents enhance stability against oxidation but may reduce nucleophilic reactivity relative to amino-containing derivatives .
- Biological Activity: Amino and dioxolane groups in analogs suggest tailored pharmacokinetic profiles, whereas the target compound’s lack of these groups may limit its therapeutic use .
Biological Activity
2-Chloro-alpha,alpha-diphenylbenzeneacetonitrile, also known as TRAM 39, is a chemical compound that has garnered attention in pharmacological research due to its selective action on ion channels. This article explores its biological activity, mechanisms of action, and potential applications based on various studies.
This compound is recognized primarily as a selective blocker of intermediate conductance Ca²⁺-activated K⁺ (IKCa) channels . This selectivity allows it to modulate cellular excitability and contribute to various physiological processes. By inhibiting IKCa channels, TRAM 39 can influence smooth muscle contraction and neurotransmitter release, making it a candidate for therapeutic applications in cardiovascular and neurological disorders.
Effects on Cellular Processes
Research indicates that TRAM 39 may have significant effects on various cellular processes:
- Vasodilation : By blocking IKCa channels, the compound can lead to relaxation of vascular smooth muscle, resulting in vasodilation. This effect has implications for treating hypertension and other cardiovascular diseases.
- Neuroprotection : There is evidence that TRAM 39 may exert neuroprotective effects by modulating calcium influx in neurons, which can be beneficial in conditions such as ischemia.
In Vitro Studies
In vitro studies have demonstrated that TRAM 39 effectively alters cellular responses under controlled conditions. For example:
- Calcium Signaling : The compound has been shown to modulate intracellular calcium levels, affecting various signaling pathways crucial for cell function.
- Cell Proliferation : Research indicates that TRAM 39 may influence cell proliferation rates in certain cancer cell lines, suggesting potential applications in oncology.
In Vivo Studies
Animal studies have further elucidated the biological activity of TRAM 39. Notable findings include:
- Cardiovascular Effects : In vivo experiments have shown that administration of TRAM 39 leads to significant reductions in blood pressure and improved cardiac output in hypertensive models.
- Neuroprotective Outcomes : Animal models of stroke have demonstrated that TRAM 39 treatment results in reduced neuronal death and improved functional recovery post-ischemia.
Data Table: Summary of Biological Activities
Activity | Effect | Reference |
---|---|---|
IKCa Channel Blockade | Selective inhibition leading to vasodilation | |
Calcium Modulation | Altered intracellular signaling | |
Neuroprotection | Reduced neuronal death post-ischemia | |
Blood Pressure Regulation | Significant reduction in hypertensive models |
Case Study 1: Neuroprotection in Stroke Models
In a study investigating the neuroprotective effects of TRAM 39, researchers administered the compound to rats subjected to induced ischemic stroke. The results indicated a significant reduction in infarct size and improved neurological scores compared to control groups. These findings suggest that TRAM 39 may be a promising candidate for acute stroke therapy.
Case Study 2: Cardiovascular Applications
Another study focused on the cardiovascular effects of TRAM 39 in hypertensive rats. The administration of the compound resulted in a marked decrease in systolic blood pressure and improved vascular reactivity. These outcomes highlight the potential of TRAM 39 as a therapeutic agent for managing hypertension.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTPKGSCVKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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